Sulfur tetrafluoride oxide

Vue d'ensemble

Description

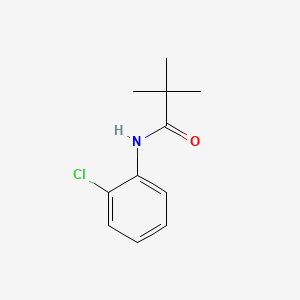

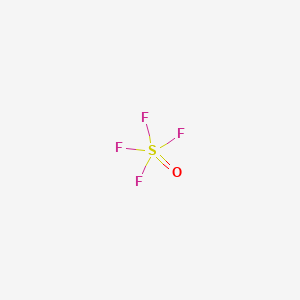

Sulfur tetrafluoride oxide, also known as thionyl tetrafluoride, is an inorganic compound with the formula SOF4 . It is a colorless gas . The molecular weight of sulfur tetrafluoride oxide is 124.058 .

Synthesis Analysis

The synthesis of sulfur tetrafluoride and its derivatives has been recognized in the literature . The amphoteric nature of SF4 results in its rich Lewis acidic and basic reactivities . The reactions with F− acceptors and donors yield [SF3]+ and [SF5]− salts, respectively . Lewis basic molecules can also form adducts with SF4 via various interaction motifs .

Molecular Structure Analysis

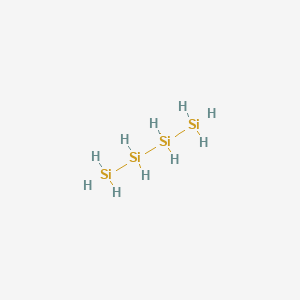

The shape of the sulfur tetrafluoride oxide molecule is a distorted trigonal bipyramid, with the oxygen found on the equator . The molecular structure of sulfur tetrafluoride oxide is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The amphoteric nature of SF4 results in its rich Lewis acidic and basic reactivities . The reactions with F− acceptors and donors yield [SF3]+ and [SF5]− salts, respectively . Lewis basic molecules can also form adducts with SF4 via various interaction motifs .

Physical And Chemical Properties Analysis

Sulfur tetrafluoride oxide is a colorless gas . The molecular weight of sulfur tetrafluoride oxide is 124.058 .

Applications De Recherche Scientifique

Fluorination Agent in Organic Chemistry

Sulfur tetrafluoride is recognized for its ability to introduce fluorine atoms into organic compounds selectively. This property has been utilized extensively since its discovery, especially for the selective replacement of carbonyl oxygen with fluorine atoms in various organic molecules such as aldehydes, alcohols, ketones, carboxylic acids, esters, amides, anhydrides, and organic halides. This fluorination capability has broadened the scope of synthetic organic chemistry and has contributed to advancements in pharmaceuticals, agrochemicals, and material science (Boswell, Ripka, Scribner, & Tullock, 2011).

Involvement in SuFEx Chemistry

Sulfur tetrafluoride oxide (SOF4) plays a crucial role in sulfur fluoride exchange (SuFEx) click chemistry. It has enabled the creation of multidimensional linkages through sulfur-oxygen and sulfur-nitrogen bonds. The controlled projection of sulfur-carbon links at the sulfur center of SOF4-derived iminosulfur oxydifluorides has facilitated the synthesis of various compounds like sulfonimidoyl fluorides, sulfoximines, sulfonimidamides, and sulfonimidates. This discovery has opened new pathways for creating versatile molecular structures, which are significant in the development of new materials and drugs (Gao, Li, Wu, Moses, & Sharpless, 2018).

Reactivity with Uranium and Plutonium Compounds

Sulfur tetrafluoride has demonstrated interesting reactivity with various fluorides, oxyfluorides, and oxides of uranium and plutonium. These interactions are significant in the field of nuclear chemistry and materials science, providing insights into the behavior of these elements under different chemical conditions. This knowledge contributes to the understanding of nuclear fuel processing and the management of nuclear waste (Johnson, Fischer, & Steindler, 1961).

Structural and Physical Properties

Studies on the microwave spectrum and structure of sulfur tetrafluoride have contributed to the understanding of its molecular geometry and dipole moment. This information is vital for predicting and explaining its reactivity and interactions with other compounds. Such studies are foundational in physical chemistry and molecular physics (Tolles & Gwinn, 1962).

Mécanisme D'action

Safety and Hazards

Sulfur tetrafluoride is a colorless gas with a distinct sulfur odor . It is highly toxic and corrosive . It reacts with moisture, forming hydrofluoric acid & thionyl fluoride . It can cause irritation to eyes, skin, mucous membrane; eye, skin burns (from SF4 releasing hydrofluoric acid on exposure to moisture); liquid: frostbite .

Orientations Futures

The recent progress in the SF4-related chemistry is striking, involving various fields of chemistry . Recent advances, mainly in the last ten years, in syntheses and structures of SF4-related compounds including its cationic and anionic derivatives and adducts with Lewis bases are concisely reviewed . Their uses in fundamental and applied inorganic chemistries are also described .

Propriétés

IUPAC Name |

tetrafluoro(oxo)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F4OS/c1-6(2,3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGWRBKBGKTKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4OS, SOF4 | |

| Record name | sulfur tetrafluoride oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_tetrafluoride_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Thionyl tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thionyl_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160060 | |

| Record name | (SP-5-21)-Sulfur fluoride oxide (SF4O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfur tetrafluoride oxide | |

CAS RN |

13709-54-1 | |

| Record name | Sulfur fluoride oxide (SF4O), (SP-5-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur tetrafluoride oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (SP-5-21)-Sulfur fluoride oxide (SF4O) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.